molecular formula C7H10ClNO3S B2488281 5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide CAS No. 56038-68-7

5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide

Cat. No.: B2488281
CAS No.: 56038-68-7
M. Wt: 223.67
InChI Key: IRBKLIJSQPGOFR-UHFFFAOYSA-N
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Description

5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide is an organic compound that belongs to the class of furan derivatives. This compound is characterized by a furan ring substituted with a chloromethyl group and a sulfonamide group, where the nitrogen atom is further substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide typically involves the chloromethylation of a furan derivative followed by sulfonamide formation. One common method includes the reaction of 5-(chloromethyl)furfural with N,N-dimethylamine in the presence of a sulfonating agent such as chlorosulfonic acid. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processing techniques to optimize the reaction conditions and improve the efficiency of the synthesis. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to replace the chloromethyl group.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted furan derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(chloromethyl)furfural: A precursor in the synthesis of 5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide.

    N,N-dimethylsulfonamide: A compound with similar sulfonamide functionality but lacking the furan ring.

    Chloromethane: A simpler compound with a chloromethyl group but without the furan and sulfonamide functionalities.

Uniqueness

This compound is unique due to its combination of a furan ring, chloromethyl group, and sulfonamide group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO3S/c1-9(2)13(10,11)7-4-3-6(5-8)12-7/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBKLIJSQPGOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(O1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56038-68-7
Record name 5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide
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